2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

Description

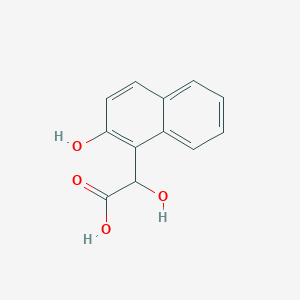

2-Hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid (C₁₂H₁₀O₃; molecular weight: 202.21) is a naphthalene-derived hydroxyacetic acid featuring hydroxyl groups at the 2-position of the acetic acid moiety and the 2-position of the naphthalene ring (Fig. 1).

Properties

IUPAC Name |

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJIBKVYISSOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377294 | |

| Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624722-10-7 | |

| Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

Chemical Name: 2-Hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid

Molecular Formula: C₁₂H₁₀O₄

Molecular Weight: 218.20 g/mol

CAS Number: 624722-10-7

Preparation Methods

One-Pot Synthesis Using Carbodiimide Catalysis

This method involves carbodiimide-mediated reactions under controlled temperature conditions.

- Combine an appropriate amine (0.01 mol) and aldehyde (0.01 mol) in ethanol under ice-cold conditions.

- Add mercaptoacetic acid (0.01 mol), followed by dicyclohexylcarbodiimide (DCC, 0.01 mol) at 0–5 °C.

- Stir the reaction mixture for 50 minutes at room temperature.

- Purify the crude product via column chromatography using ethyl acetate and petroleum ether as eluents.

Yield: Approximately 91.42%

Advantages: Eco-friendly, high purity, efficient dehydration catalysis by DCC.

Thermal Reflux Method

This approach uses similar reagents but employs thermal conditions to facilitate the reaction.

- Reflux amine (0.01 mol) and aldehyde (0.01 mol) in ethanol for one hour.

- Add mercaptoacetic acid (0.01 mol) and DCC (0.01 mol).

- Continue refluxing for an additional 4–5 hours.

- Purify the product using column chromatography with ethyl acetate-petroleum ether.

Yield: Approximately 62.42%

Advantages: Suitable for large-scale synthesis; simpler setup compared to ice-cold conditions.

Direct Hydroxylation of Naphthalene Derivatives

This method involves hydroxylation reactions on naphthalene precursors.

- Use naphthalene derivatives as starting materials.

- Employ hydroxylation agents such as hydrogen peroxide or peracids under acidic or basic conditions.

- Introduce acetic acid groups through esterification or direct substitution reactions.

Challenges: Requires precise control of reaction parameters to avoid side products.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Carbodiimide Catalysis | 91.42 | Amine, aldehyde, DCC | High purity, eco-friendly | Requires cold conditions |

| Thermal Reflux | 62.42 | Amine, aldehyde, DCC | Simple setup | Lower yield |

| Direct Hydroxylation | Variable | Hydrogen peroxide, acids | Versatile for derivatives | Risk of side reactions |

Notes on Experimental Conditions

- Temperature Control: Ice-cold conditions improve yield and reduce side reactions during carbodiimide-mediated synthesis.

- Chromatography Purification: Essential for removing impurities and isolating the desired product with high purity.

- Reagent Selection: DCC acts as a dehydrating agent, facilitating efficient conversion in one-pot synthesis methods.

Chemical Reactions Analysis

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Esterification: This compound can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases depending on the desired reaction. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid. For instance, a series of naphthalene derivatives exhibited strong antitumor activities against human cancer cell lines. These compounds were designed based on their ability to intercalate with DNA and induce cytotoxic effects, particularly in colon carcinoma cells with a deleted TP53 tumor suppressor gene .

Case Study: Naphthalene Derivatives

A study reported the synthesis and evaluation of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides, which showed promising antiproliferative activity against various cancer cell lines. The mechanism of action involved the interaction with the p53 status in cells, suggesting that these compounds could be developed into effective anticancer agents .

Environmental Science Applications

2. Biodegradability and Ecotoxicology

The environmental impact of chemical compounds is an area of growing concern. Studies have indicated that certain hydroxynaphthalene derivatives can exhibit varying degrees of biodegradability and ecotoxicological effects. Understanding the persistence and bioaccumulation potential of this compound is crucial for assessing its environmental safety .

Material Science Applications

3. Polymer Chemistry

The unique structural properties of this compound make it a candidate for use in polymer chemistry. Its hydroxyl groups can serve as reactive sites for cross-linking or functionalizing polymers, potentially enhancing their mechanical properties or introducing specific functionalities tailored for applications in coatings or adhesives .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it binds to receptors that regulate growth and development, influencing gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₀O₃

- CAS Registry Number : 10441-45-9

- Synonym: 2-(2-Hydroxy-1-naphthyl)acetic acid

- Synthesis: Prepared via multi-step routes involving hydantoin intermediates. For example, 2-hydroxy-1-naphthaldehyde undergoes Knoevenagel condensation, methylation, and hydrolysis to yield the target compound .

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to naphthalene-acetic acid derivatives and related hydroxy-acids (Table 1).

Table 1: Comparison of Structural and Physicochemical Properties

Structural Insights :

- Positional Isomerism : The hydroxyl group on the naphthalene ring (1-yl vs. 2-yl) significantly impacts reactivity and biological activity. For example, (2S)-2-hydroxy-2-(naphthalen-2-yl)acetic acid shares the same molecular formula as the target compound but exhibits distinct stereoelectronic properties.

- Functional Group Effects: The presence of a Schiff base in ligand 11 introduces a nitrogen donor site, altering coordination chemistry compared to purely carboxylic analogs.

Biological Activity

2-Hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene ring substituted with hydroxyl groups and an acetic acid moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the cup-plate method. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (cm) |

|---|---|---|

| 2a | Staphylococcus aureus | 2.1 |

| 2b | E. coli | 1.5 |

| 2c | Aspergillus niger | 3.8 |

| 2d | Candida albicans | 2.9 |

| Chloramphenicol | Standard | 3.8 |

The compounds demonstrated varying degrees of activity, with some showing promise as effective antimicrobial agents against both gram-positive and gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound was assessed through its ability to inhibit lipid peroxidation in rat brain homogenate. The results indicated that certain derivatives exhibited up to 85.9% inhibition , comparable to standard antioxidants like α-tocopherol (vitamin E). This suggests a strong capacity to scavenge free radicals and protect cellular structures from oxidative damage .

Anti-inflammatory Activity

In vitro studies have shown that the compound possesses anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines. This activity was evaluated using cell cultures treated with lipopolysaccharides (LPS), where the compound significantly reduced the expression of inflammatory markers .

Study on Antimicrobial Efficacy

A comprehensive study conducted on various derivatives of the compound highlighted its effectiveness against common pathogens. The study involved testing against Staphylococcus aureus and E. coli , revealing that certain modifications to the naphthalene ring enhanced antimicrobial activity significantly .

Evaluation of Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound through a series of assays measuring its effect on lipid peroxidation. Results indicated that compounds with electron-donating groups showed enhanced antioxidant activity, affirming the importance of structural modifications in optimizing biological effects .

Q & A

Q. How does the compound’s hydrogen-bonding network affect solubility and crystallinity?

- The ortho-dihydroxy motif forms intramolecular H-bonds, reducing aqueous solubility. Co-crystallization with caffeine or urea improves dissolution rates by disrupting H-bonding .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 180–190°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline phases .

- Mitigation : Report synthesis conditions (solvent, cooling rate) and characterize polymorphs via Hirshfeld surface analysis.

Methodological Best Practices

- Synthesis : Monitor reactions via TLC (silica gel, UV detection) and optimize stoichiometry to minimize byproducts (e.g., naphthoquinones).

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.